molecular formula C12H12ClN B8251790 3-Methyl-2-phenylpyridine;hydrochloride

3-Methyl-2-phenylpyridine;hydrochloride

Cat. No.: B8251790
M. Wt: 205.68 g/mol
InChI Key: ZFCZCJCKXIJGEI-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylpyridine;hydrochloride is a chemical compound with the molecular formula C12H11N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a phenyl group attached to the pyridine ring, making it an important molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylpyridine typically involves the cycloaddition of 1-azadienes with 2-carbon π-components. This can be achieved through thermal pericyclic reactions or transition metal-catalyzed formal [4 + 2] cycloaddition reactions . The reaction conditions often include the use of catalysts such as rare-earth metals to facilitate the C-H addition to olefins .

Industrial Production Methods

In industrial settings, the production of 3-Methyl-2-phenylpyridine;hydrochloride may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylpyridine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylpyridine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-phenylpyridine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in pharmaceutical research .

Properties

IUPAC Name

3-methyl-2-phenylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N.ClH/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11;/h2-9H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCZCJCKXIJGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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